molecular formula C23H19ClN4O2S2 B2461593 N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-25-5

N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2461593
CAS No.: 868973-25-5
M. Wt: 483
InChI Key: BEYFMCAQKUWMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a structure of significant interest in medicinal chemistry research. This molecule incorporates two key amide linkages and a sulfide bridge, connecting a 2-chlorobenzyl group and a naphthalene acetamide moiety. The 1,3,4-thiadiazole scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities . Compounds based on this heterocyclic system have been extensively investigated as potential apoptosis inducers via the caspase activation pathway, showing promise in anticancer research . Furthermore, the acetamide functional group is a common pharmacophore found in many biologically active molecules and pharmaceutical agents . This combination of structural features makes this chemical a valuable intermediate for researchers in various fields, including oncology, enzymology, and chemical biology. It can be utilized in high-throughput screening campaigns, as a building block in the synthesis of compound libraries, or as a lead structure for the development of novel enzyme inhibitors and molecular probes. Researchers are exploring its potential mechanism of action, which may involve interaction with key enzymatic targets such as protein tyrosine phosphatases (PTP1B), a class of enzymes considered attractive targets for therapeutic intervention . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S2/c24-19-11-4-2-7-17(19)13-25-21(30)14-31-23-28-27-22(32-23)26-20(29)12-16-9-5-8-15-6-1-3-10-18(15)16/h1-11H,12-14H2,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYFMCAQKUWMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that incorporates the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H16ClN3O3S2C_{21}H_{16}ClN_{3}O_{3}S_{2}, with a molecular weight of 458.0 g/mol. The compound features a thiadiazole ring, which is crucial for its biological activity due to its electron-deficient nature and ability to undergo nucleophilic substitution reactions .

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismActivity Level
5-(4-chlorophenyl)-1,3,4-thiadiazoleE. coliModerate
5-(naphthalen-1-yl)-1,3,4-thiadiazoleStaphylococcus aureusHigh
N-(2-chlorobenzyl)-thiadiazole derivativeMycobacterium tuberculosisVery High

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that compounds with the thiadiazole moiety can induce apoptosis in various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µg/mL)
Thiadiazole derivative AMCF-70.28
Thiadiazole derivative BA5490.52
N-(2-chlorobenzyl)-thiadiazole derivativeSK-MEL-24.27

Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of thiadiazole derivatives. Compounds similar to this compound have been tested in animal models for their ability to reduce seizure activity. Studies suggest that these compounds may offer protection comparable to standard anticonvulsant medications .

Table 3: Anticonvulsant Activity Findings

CompoundModel UsedEfficacy
Thiadiazole derivative CRat modelHigh
Thiadiazole derivative DMouse modelModerate

Case Studies

A recent study investigated a series of thiadiazole derivatives for their biological activities. Among them, N-(2-chlorobenzyl)-thiadiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer effects. The results indicated that modifications at specific positions on the thiadiazole ring significantly influenced their biological activity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds containing thiadiazole moieties. Thiadiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Efficacy

In an investigation published in Heterocycles, several thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Potential

Thiadiazole derivatives have also been evaluated for their anticancer properties. The structural features of this compound suggest it may act as a potential anticancer agent.

Case Study: Cytotoxicity Studies

A study assessing the cytotoxic effects of various thiadiazole derivatives found that certain compounds induced apoptosis in cancer cell lines. Notably, compounds with naphthalene and chlorobenzyl groups demonstrated enhanced cytotoxic effects against tumor cells . The presence of these functional groups may increase the compound's ability to interact with cancer cell targets.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been a focus of research due to their ability to inhibit inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Activity

Research evaluating the anti-inflammatory activity of thiadiazole-based compounds showed significant reductions in inflammatory markers in animal models. These findings suggest that this compound could be effective in managing inflammatory conditions through similar mechanisms .

Molecular Docking Studies

Molecular docking studies are critical for understanding the binding interactions between compounds and their biological targets. For this compound, such studies can elucidate its potential as a drug candidate by modeling its interaction with specific receptors involved in antimicrobial and anticancer activities.

Summary of Biological Activities

Activity Description
AntimicrobialSignificant activity against various bacterial strains with MICs of 10–50 µg/mL.
AnticancerInduces apoptosis in cancer cell lines; potential for further development.
Anti-inflammatoryReduces inflammatory markers in vivo; potential therapeutic applications.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring participates in electrophilic and nucleophilic reactions, influenced by electron-rich sulfur and nitrogen atoms.

Reaction TypeConditionsOutcomeBiological ImpactSource
Nucleophilic Substitution Alkyl halides in basic mediaAlkylation at N- or S- positionsEnhanced lipophilicity
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄)Nitro group addition at C-5Altered enzyme-binding affinity
Ring-Opening Strong oxidants (e.g., KMnO₄)Thiadiazole degradationLoss of scaffold activity

Key Findings :

  • Chlorine or methoxy substituents on the benzene ring improve electrophilic substitution rates .

  • Thiadiazole derivatives with nitro groups show increased antiviral activity (e.g., EC₅₀ = 0.96 μg/mL in TMV inhibition) .

Thioether Linkage Modifications

The –S– bridge between the thiadiazole and acetamide groups undergoes oxidation and alkylation.

Reaction TypeConditionsOutcomeBiological ImpactSource
Oxidation H₂O₂ or mCPBASulfoxide (R–SO–R) or sulfone (R–SO₂–R) formationReduced cytotoxicity
Alkylation Alkyl halides (e.g., CH₃I)S-alkylationImproved metabolic stability

Key Findings :

  • Sulfone derivatives exhibit 3.5-fold higher DENV inhibitory activity (IC₅₀ = 2.1 ± 0.4 μM) compared to thioethers .

  • S-alkylation with isothiocyanatomethyl groups enhances antiproliferative activity (IC₅₀ = 0.2–1 μM) .

Acetamide Group Hydrolysis

The acetamide moieties hydrolyze under acidic or basic conditions to yield carboxylic acids or amines.

Reaction TypeConditionsOutcomeBiological ImpactSource
Acid Hydrolysis HCl (6M), refluxNaphthalenylacetic acid + amineLoss of target specificity
Base Hydrolysis NaOH (10%), 80°CCarboxylate + ammoniaImproved solubility

Key Findings :

  • Hydrolysis of the naphthalenylacetamide group reduces glioblastoma cell selectivity (U251 IC₅₀ increases from 2.01 μM to >10 μM) .

  • Carboxylate derivatives show moderate COX-II inhibition (IC₅₀ = 23.55 μM) .

Aromatic System Functionalization

The naphthalene and chlorobenzyl groups undergo electrophilic substitutions.

Reaction TypeConditionsOutcomeBiological ImpactSource
Nitration HNO₃/H₂SO₄, 0°CNitro-naphthalene derivativesIncreased antiviral potency
Halogenation Cl₂/FeCl₃Chlorinated naphthaleneEnhanced DNA intercalation

Key Findings :

  • Nitro-substituted analogs inhibit HCV NS5B polymerase (IC₅₀ = 31.9 μM) .

  • Chlorination at the naphthalene β-position improves TMV curative effects (CE = 49.9%) .

Biological Activity Correlation

Structural modifications directly influence pharmacological properties:

Modification SiteActivity ChangeExample DataSource
Thiadiazole C-5Anticancer IC₅₀ reductionHT29 cells: 2.01 μM → 0.54 μM
Naphthalene β-positionAntiviral EC₅₀ improvementTMV inhibition: EC₅₀ = 30.57 μM
Thioether oxidationToxicity reductionSelectivity index >2.42

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a 1,3,4-thiadiazole backbone with numerous derivatives reported in the evidence. Key structural differences lie in the substituents:

Compound (Reference) R₁ (Position 5) R₂ (Position 2) Notable Features
Target Compound 2-(Naphthalen-1-yl)acetamido 2-Chlorobenzylthio-acetamide Bulky naphthalene; chloro substituent
5j () 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy Chloro group enhances polarity
4g () 3-Phenylureido 6-Methylbenzothiazole Ureido group for hydrogen bonding
476484-60-3 () 4-Chlorobenzylthio 2-Bromo-4-methylphenyl Bromo substituent increases molecular weight
  • Naphthalene vs.
  • Chlorine Substituents: The 2-chlorobenzyl group may confer greater metabolic stability compared to non-halogenated analogs (e.g., 5h in ) .

Physicochemical Properties

Key data from analogs ():

Compound Melting Point (°C) Yield (%) LogP (Predicted)
5e 132–134 74 ~3.5
5j 138–140 82 ~4.0
4g 263–265 Not reported ~3.8
  • Impact of Substituents : Chloro and naphthalene groups likely increase melting points and lipophilicity (LogP) compared to methylthio or methoxy analogs.
  • Solubility : Bulky aromatic groups may reduce aqueous solubility, a challenge shared with 4g .

Q & A

(Basic Synthesis) What are standard synthetic protocols for preparing N-(2-chlorobenzyl)-2-((5-substituted-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-chloroacetamide intermediates are reacted with thiol-containing 1,3,4-thiadiazole derivatives under reflux conditions. A common approach uses sodium azide (NaN₃) in a toluene:water solvent system (8:2) at reflux for 5–7 hours, followed by purification via crystallization or extraction . For thioether linkage formation, potassium carbonate (K₂CO₃) in dry acetone is employed to facilitate the reaction between thiols and chloroacetamides, as seen in analogous syntheses .

(Advanced Synthesis) How can reaction conditions be optimized to minimize by-products during thiadiazole-acetamide synthesis?

Optimization involves adjusting solvent polarity, reaction time, and stoichiometry. For instance, using anhydrous acetone instead of aqueous mixtures reduces hydrolysis side reactions . Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 9:1) ensures timely termination to prevent over-reaction. In cases where trichloroethylene intermediates form (e.g., 2,2,2-trichloroethane derivatives), controlled temperature and stoichiometric excess of reagents can suppress undesired by-products .

(Basic Characterization) Which spectroscopic techniques are essential for confirming the structure of synthesized derivatives?

Key techniques include:

  • IR spectroscopy : Identifies C=O (1650–1700 cm⁻¹), NH (3200–3400 cm⁻¹), and C-S (600–700 cm⁻¹) bonds .
  • ¹H/¹³C NMR : Assigns protons (e.g., CH₂ groups at δ 4.0–4.8 ppm) and carbons (e.g., acetamide carbonyl at δ 165–170 ppm) .
  • GC-MS/HPLC-MS : Validates molecular weight and purity (e.g., M+1 peaks matching calculated values) .

(Advanced Characterization) How can overlapping signals in ¹H NMR spectra of thiadiazole-acetamide derivatives be resolved?

Use high-field NMR (≥500 MHz) and 2D techniques (e.g., COSY, HSQC) to differentiate overlapping proton environments. For example, in N-(5-substituted-thiadiazol-2-yl)acetamides, HSQC correlates ambiguous CH₂ protons with their carbon signals, resolving overlaps near δ 4.5–4.8 ppm . Deuterated DMSO-d₆ is preferred for solubilizing polar intermediates and enhancing NH signal resolution .

(Basic Biological Evaluation) What in vitro assays are used to evaluate anticancer potential of thiadiazole-acetamide hybrids?

Common assays include:

  • MTT/Proliferation assays : Measures IC₅₀ values against cancer cell lines (e.g., MCF-7, A549) .
  • Enzyme inhibition : Assesses VEGFR-2 or BRAF kinase activity via colorimetric assays (e.g., ATP consumption) .
  • Aromatase inhibition : Evaluates estrogen-dependent cancer targeting using fluorometric substrates .

(Advanced Biological Evaluation) How are SAR studies designed to optimize kinase inhibition in thiadiazole-acetamide derivatives?

Systematic substitution at the 5-position of the thiadiazole ring is critical. For example:

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance VEGFR-2 binding by increasing electrophilicity .
  • Bulky substituents (e.g., naphthyl, benzyl) improve hydrophobic interactions in kinase pockets, as shown in molecular docking studies .
  • Comparative IC₅₀ analysis across derivatives (e.g., 4g vs. 4j in ) identifies substituent contributions to potency.

(Basic Data Analysis) How are IC₅₀ values interpreted in cytotoxicity studies?

IC₅₀ represents the compound concentration required to inhibit 50% of cell viability. Lower values indicate higher potency. For example, compound 4y (IC₅₀ = 0.034 mmol L⁻¹ against A549) is 10-fold more potent than cisplatin . Data should be normalized to controls and validated across ≥3 independent experiments.

(Advanced Data Analysis) How should discrepancies in reported IC₅₀ values across studies be addressed?

Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. Mitigation strategies include:

  • Cross-validation using standardized cell lines (e.g., NCI-60 panel).
  • Purity verification via HPLC (>95% purity required).
  • Statistical analysis (e.g., ANOVA) to confirm reproducibility .

(Basic Mechanistic Studies) What computational methods predict binding modes of thiadiazole-acetamides to kinase targets?

  • Molecular docking (AutoDock, Glide): Models ligand-receptor interactions using crystal structures (e.g., VEGFR-2 PDB: 4ASD) .
  • Pharmacophore mapping : Identifies critical hydrogen bonds (e.g., acetamide carbonyl with Lys868) and hydrophobic regions .

(Advanced Mechanistic Studies) How can X-ray crystallography validate the binding conformation of thiadiazole-acetamide derivatives?

Co-crystallization of the compound with the target kinase (e.g., BRAF) provides atomic-resolution interaction data. For example, X-ray analysis of N-{2,2,2-trichloro-1-[(5-aryl-thiadiazol-2-yl)amino]ethyl}acetamides confirmed key halogen bonding with Thr529 in the kinase active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.